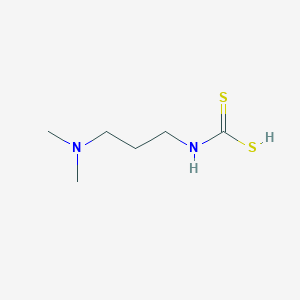
3-(dimethylamino)propylcarbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)propylcarbamodithioic acid is a chemical compound with the molecular formula C6H14N2OS2 It is a derivative of carbamic acid, characterized by the presence of a 3-dimethylaminopropyl group and a dithio linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 3-dimethylaminopropyldithio- typically involves the reaction of 3-dimethylaminopropylamine with carbon disulfide, followed by the addition of an appropriate carbamoylating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide, which facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for carbamic acid, 3-dimethylaminopropyldithio- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of non-metallic reagents and eco-friendly solvents, can improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(dimethylamino)propylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio linkage to thiols or disulfides.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives of carbamic acid, 3-dimethylaminopropyldithio-. These products can have distinct chemical and physical properties, making them useful for different applications .
Aplicaciones Científicas De Investigación
3-(dimethylamino)propylcarbamodithioic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate and thiocarbamate derivatives.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: Utilized in the production of pesticides, fungicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, 3-dimethylaminopropyldithio- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The dithio linkage plays a crucial role in these interactions, as it can undergo redox reactions and form disulfide bonds with cysteine residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid: The parent compound with a simpler structure and different reactivity.
Dithiocarbamates: Compounds with similar dithio linkages but different substituents.
Urea: A structurally related compound with different functional groups and properties.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial purposes .
Propiedades
Número CAS |
18997-72-3 |
|---|---|
Fórmula molecular |
C6H14N2S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
3-(dimethylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C6H14N2S2/c1-8(2)5-3-4-7-6(9)10/h3-5H2,1-2H3,(H2,7,9,10) |
Clave InChI |
VTMATBHAKYANPP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=S)S |
SMILES isomérico |
CN(C)CCCN=C(S)S |
SMILES canónico |
CN(C)CCCNC(=S)S |
Key on ui other cas no. |
18997-72-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















